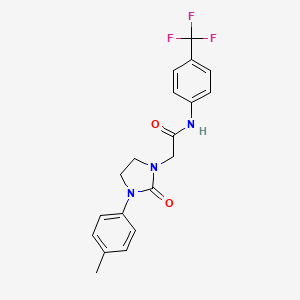
2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, commonly known as TAK-659, is a novel small-molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Antibacterial and Antimycobacterial Activity: Imidazole derivatives have demonstrated antibacterial and antimycobacterial effects. Researchers have explored their potential as agents against bacterial infections.
Anti-Inflammatory Properties: Certain imidazole-based compounds exhibit anti-inflammatory activity. They may modulate inflammatory pathways and contribute to the development of anti-inflammatory drugs.
Antitumor and Anticancer Effects: Studies have investigated imidazole derivatives for their antitumor and anticancer properties. These compounds may interfere with cancer cell growth and survival.
Antidiabetic Activity: Imidazole-containing molecules have been evaluated for their antidiabetic effects. They may influence glucose metabolism and insulin sensitivity.
Antiviral and Antioxidant Actions: Imidazole compounds have shown promise as antiviral agents. Additionally, they possess antioxidant properties, which can protect cells from oxidative damage.
Anti-amoebic and Antihelmintic Effects: Researchers have explored imidazole derivatives as potential treatments for parasitic infections caused by amoebae and helminths.
Ulcerogenic Activity: Some imidazole-containing drugs are used to manage ulcers. These compounds may help reduce gastric acid secretion.
Commercially Available Drugs
Several drugs in the market contain a 1,3-diazole (imidazole) ring. Notable examples include:
properties
IUPAC Name |
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-13-2-8-16(9-3-13)25-11-10-24(18(25)27)12-17(26)23-15-6-4-14(5-7-15)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOVPNHSQSDQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

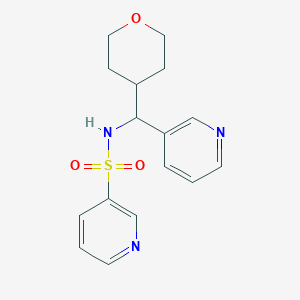
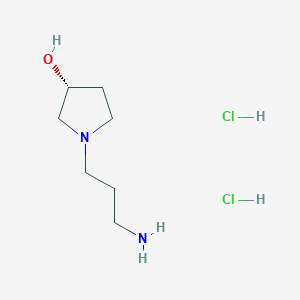
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)

![2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2470287.png)
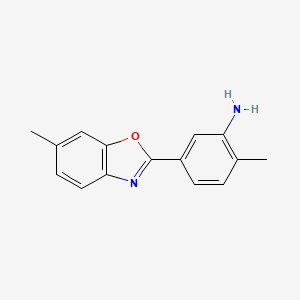
![3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470291.png)
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)
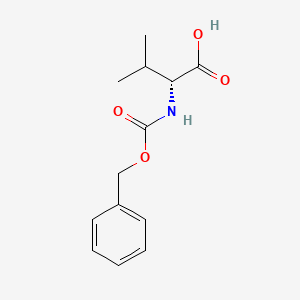
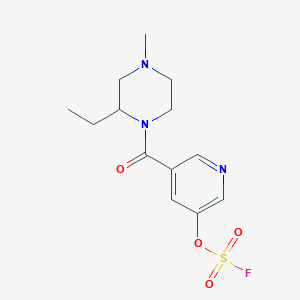
![N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide](/img/structure/B2470300.png)
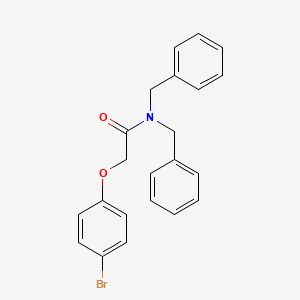
![N-(4-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2470302.png)
